4-Bromo-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine
CAS No.:
Cat. No.: VC18075277
Molecular Formula: C8H14BrN3O2S
Molecular Weight: 296.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14BrN3O2S |
|---|---|
| Molecular Weight | 296.19 g/mol |
| IUPAC Name | 4-bromo-1-(3-ethylsulfonylpropyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C8H14BrN3O2S/c1-2-15(13,14)5-3-4-12-6-7(9)8(10)11-12/h6H,2-5H2,1H3,(H2,10,11) |
| Standard InChI Key | NGCFXFWEVBSBCY-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=O)(=O)CCCN1C=C(C(=N1)N)Br |
Introduction
4-Bromo-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine is a synthetic organic compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that include a bromine atom and an ethylsulfonyl group attached to a propyl chain.
Molecular Characteristics
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Molecular Formula: The molecular formula of this compound is often reported as C₈H₁₄BrN₃O₂S, although some sources may list it as C₉H₁₂BrN₃O₂S, indicating a possible discrepancy in the molecular structure or formula.
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Molecular Weight: The molecular weight is approximately 296.19 g/mol, based on the more commonly cited formula .
Synthesis Methods
The synthesis of 4-Bromo-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from commercially available materials. The specific methodologies may vary, but generally, they require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Biological Activities and Potential Applications
Pyrazole derivatives, including 4-Bromo-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine, are known for their diverse biological activities. These compounds can exhibit anti-inflammatory, analgesic, or anticancer properties through mechanisms such as enzyme inhibition or receptor antagonism.
Potential Applications
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Medicinal Chemistry: The compound's structural features suggest potential pharmacological activities, making it of interest in drug discovery and development.
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Biological Targets: It may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biological pathways.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-Bromo-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine. Here are some notable examples:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 4-Chloro-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine | C₈H₁₄ClN₃O₂S | 251.73 g/mol | Chlorine instead of bromine; similar sulfonyl group |
| 5-Bromo-1-methyl-1H-pyrazol-3-amine | Not specified | Not specified | Different substitution pattern; potential antitumor activity |
| 4-Methyl-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine | Not specified | Not specified | Methyl substitution; may alter biological activity |
Research Findings and Future Directions
Research into pyrazole derivatives highlights their potential in various therapeutic areas. The unique combination of substituents in 4-Bromo-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine may confer distinct pharmacological properties, making it a candidate for further research in drug development. Detailed mechanistic studies are needed to fully understand its interactions with biological targets and to explore its potential applications in medicine.
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